molecular formula C17H18BrNO2 B12528821 (2S)-2-[(S)-(2-bromophenoxy)-phenylmethyl]morpholine CAS No. 868685-40-9

(2S)-2-[(S)-(2-bromophenoxy)-phenylmethyl]morpholine

Katalognummer: B12528821
CAS-Nummer: 868685-40-9
Molekulargewicht: 348.2 g/mol
InChI-Schlüssel: XTOPLFVJQKWOCT-IRXDYDNUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-[(S)-(2-bromophenoxy)-phenylmethyl]morpholine is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a morpholine ring, a phenylmethyl group, and a bromophenoxy group, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(S)-(2-bromophenoxy)-phenylmethyl]morpholine typically involves the reaction of (S)-2-bromophenol with (S)-phenylmethylmorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is conducted in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is typically achieved through crystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-[(S)-(2-bromophenoxy)-phenylmethyl]morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(2S)-2-[(S)-(2-bromophenoxy)-phenylmethyl]morpholine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (2S)-2-[(S)-(2-bromophenoxy)-phenylmethyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The bromophenoxy group plays a crucial role in the compound’s binding affinity and specificity, while the morpholine ring contributes to its overall stability and solubility .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2S)-2-[(S)-(2-bromophenoxy)-phenylmethyl]morpholine stands out due to its chiral nature and the presence of the bromophenoxy group, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial processes .

Eigenschaften

CAS-Nummer

868685-40-9

Molekularformel

C17H18BrNO2

Molekulargewicht

348.2 g/mol

IUPAC-Name

(2S)-2-[(S)-(2-bromophenoxy)-phenylmethyl]morpholine

InChI

InChI=1S/C17H18BrNO2/c18-14-8-4-5-9-15(14)21-17(13-6-2-1-3-7-13)16-12-19-10-11-20-16/h1-9,16-17,19H,10-12H2/t16-,17-/m0/s1

InChI-Schlüssel

XTOPLFVJQKWOCT-IRXDYDNUSA-N

Isomerische SMILES

C1CO[C@@H](CN1)[C@H](C2=CC=CC=C2)OC3=CC=CC=C3Br

Kanonische SMILES

C1COC(CN1)C(C2=CC=CC=C2)OC3=CC=CC=C3Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.